
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the structure was determined using X-ray diffraction analysis, and the compound exhibited solvatochromic behavior in different solvents . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and characterized by IR and NMR spectroscopy, showing excellent antimicrobial activities . These studies suggest that the synthesis of such compounds is feasible and can yield products with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software, with results in agreement with experimental data . The geometrical parameters of these molecules are often confirmed by X-ray diffraction (XRD) data, providing a clear picture of the molecular conformation .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the phenyl rings. For example, the presence of a bromine atom can facilitate further chemical reactions, such as bromination or coupling reactions, due to its relatively high reactivity . The chemical behavior of these compounds can also be predicted by analyzing their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which indicate the sites of potential chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromism, hyperpolarizability, and molecular electrostatic potential (MEP), have been characterized in several studies. Solvatochromic studies reveal how the compound's photophysical properties change with solvent polarity . The hyperpolarizability and MEP analyses provide insights into the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, thermal and dielectric studies have been conducted to determine the stability and electrical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Material Characterization
Pyrazoles like 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have garnered interest due to their applications in various fields such as pharmaceuticals and agrochemicals. A study by Vyas et al. (2012) focused on the synthesis and characterization of related pyrazole compounds, highlighting their potential in material science. The synthesized pyrazoles were characterized using techniques like powder XRD, FT–IR, and TG–DTA–DSC, providing insights into their physical and chemical properties.
Molecular Structure and Crystallography
Kumarasinghe et al. (2009) conducted a study on similar pyrazole compounds, emphasizing the significance of single-crystal X-ray analysis for unambiguous structure determination. Their research, detailed in Kumarasinghe et al. (2009), showcases the complex hydrogen bonding and molecular interactions in such compounds, which are crucial for understanding their potential applications in pharmaceuticals and material science.
Antiproliferative Potential in Cancer Research
A significant application of pyrazole derivatives lies in cancer research. Ananda et al. (2017) explored the antiproliferative effects of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, demonstrating their potential as antiproliferative agents against breast cancer and leukemia cells. The study, available in Ananda et al. (2017), highlighted the compounds' ability to induce apoptosis, making them promising candidates for developing new cancer treatments.
Application in Antimicrobial Research
Compounds similar to 3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol have also shown promising results in antimicrobial research. A study by Sherkar and Bhandarkar (2015) revealed that synthesized pyrazole derivatives exhibited excellent antimicrobial activities, potentially paving the way for new antimicrobial agents.
Potential in Neuropharmacology
The pyrazole class of compounds has also been explored for its potential applications in neuropharmacology. A study by Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents, showcasing the versatility of these compounds in addressing various neurological disorders.
Safety And Hazards
The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUVGJXBBQASQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575983 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol | |
CAS RN |
125161-02-6 |
Source


|
| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

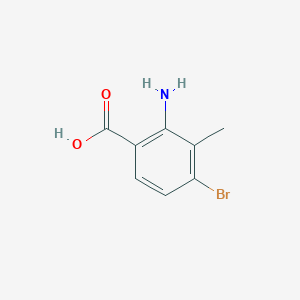
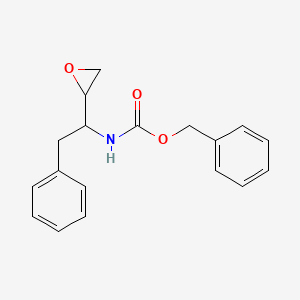
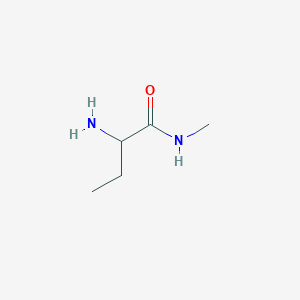
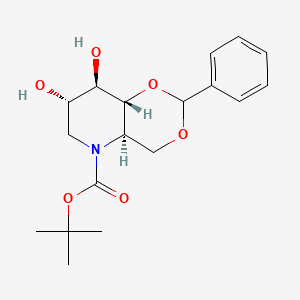
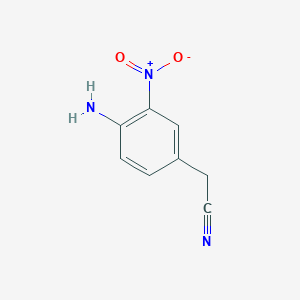
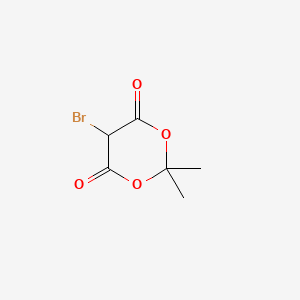
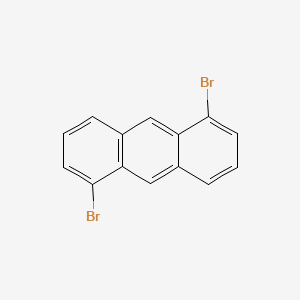

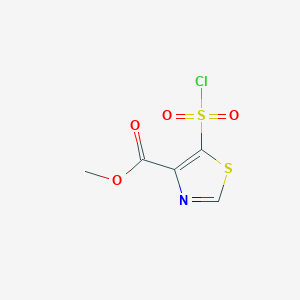
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)
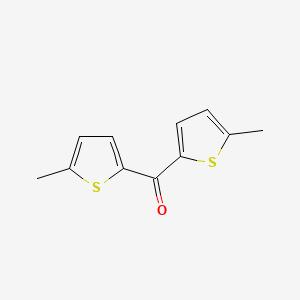
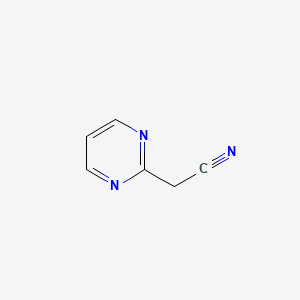
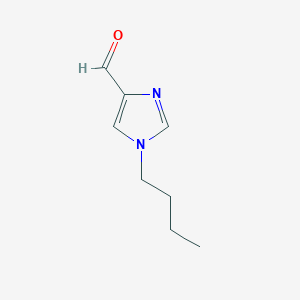
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)